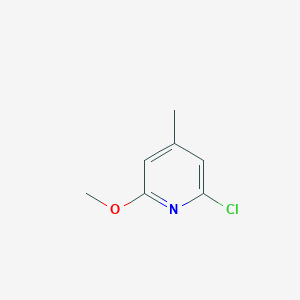

2-Chloro-6-methoxy-4-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxy-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-6(8)9-7(4-5)10-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSDUELFJLOABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001293589 | |

| Record name | 2-Chloro-6-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25297-52-3 | |

| Record name | 2-Chloro-6-methoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25297-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Reaction Pathways for 2 Chloro 6 Methoxy 4 Methylpyridine

Strategic Design of Synthetic Routes for 2-Chloro-6-methoxy-4-methylpyridine

The creation of polysubstituted pyridines is rarely a single-step affair. It involves a strategic sequence of reactions to build the heterocyclic ring and introduce the desired functional groups with correct regiochemistry.

Multi-step Synthesis Strategies for Pyridine (B92270) Derivatives

The synthesis of functionalized pyridine derivatives is a well-developed field, with numerous named reactions providing foundational routes to the pyridine core. nih.govresearchgate.net Classic methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester, form the basis for creating the dihydropyridine (B1217469) ring, which is subsequently oxidized to the aromatic pyridine. organic-chemistry.orgyoutube.com

For unsymmetrically substituted pyridines, modifications to these classical approaches are necessary. baranlab.org Strategies often involve the stepwise construction or the use of pre-functionalized precursors. baranlab.org Many modern approaches focus on transition-metal-catalyzed cyclization and cross-coupling reactions to build the functionalized ring system. nih.gov A common industrial practice is to source simple, pre-formed pyridine rings from bulk chemical manufacturers and then apply functional group manipulations to achieve the desired complex substitution pattern. acsgcipr.org This highlights a bifurcated approach in pyridine synthesis: either building the ring from acyclic precursors or modifying an existing pyridine scaffold.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and regioselectivity is paramount in multi-step synthesis. The conditions for each reaction step—including temperature, solvent, catalyst, and reaction time—must be meticulously optimized. researchgate.net For instance, in multicomponent reactions for pyridine synthesis, studies have shown that adjusting the catalyst loading and temperature can be critical; one optimization found 70 °C to be the ideal temperature with a 5 mol% catalyst loading to avoid by-product formation. researchgate.net

The choice of solvent can also dramatically impact outcomes. The use of water as a solvent in some three-component cyclization reactions has been shown to provide excellent yields and allows for easier product isolation without the need for chromatography. researchgate.net Furthermore, pH can be a powerful tool for controlling regioselectivity. In certain C-H functionalization reactions of pyridines, switching from neutral to acidic conditions can completely change the position of substitution (e.g., from meta to para). nih.gov Microwave-assisted synthesis has also emerged as a valuable technique, often leading to excellent yields (82%-94%) in significantly reduced reaction times (2-7 minutes). researchgate.net

Table 1: Factors Influencing Yield and Selectivity in Pyridine Synthesis

| Parameter | Effect on Reaction | Example | Citation |

|---|---|---|---|

| Temperature | Influences reaction rate and can control by-product formation. | Optimal temperature of 70 °C identified for a specific multicomponent reaction to maximize yield. | researchgate.net |

| Catalyst | Type and loading affect efficiency and can enable otherwise difficult transformations. | Phenylboronic acid has been used to catalyze the Hantzsch three-component reaction. | organic-chemistry.org |

| Solvent | Can affect solubility, reaction rate, and in some cases, enable "green" chemistry protocols. | H₂O used as an effective and environmentally benign solvent for cyclization reactions. | researchgate.net |

| pH/Acidity | Can switch the regioselectivity of functionalization. | Switching to acidic conditions directs C-H functionalization to the para-position of the pyridine ring. | nih.gov |

| Energy Source | Alternative energy sources can drastically reduce reaction times and improve yields. | Microwave irradiation reduced reaction times to 2-7 minutes with yields of 82-94%. | researchgate.net |

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is crucial for controlling the synthesis of complex molecules like this compound. Key mechanistic steps often involve the unique electronic properties of the pyridine ring and its precursors.

Exploration of Salifying Reactions in Pyridine Ring Formation

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic. pharmaguideline.com This inherent basicity is a defining characteristic and plays a crucial role in many reactions. Pyridines readily react with most protic acids to form crystalline pyridinium (B92312) salts. pharmaguideline.comgcwgandhinagar.com This protonation at the nitrogen is a fundamental reaction. gcwgandhinagar.com

Furthermore, the nitrogen atom can be attacked by various electrophiles. Alkylating agents, such as alkyl halides, react with pyridines to form quaternary pyridinium salts. pharmaguideline.comgcwgandhinagar.com Similarly, acid chlorides and arylsulfonyl chlorides generate 1-acyl- and 1-arylsulfonylpyridinium salts, respectively. gcwgandhinagar.com These salifying reactions are not just side reactions; they are often integral to the synthetic strategy. The formation of a pyridinium salt alters the electronic properties of the ring, making it more resistant to electrophilic attack at the carbon atoms but potentially activating it for other transformations. gcwgandhinagar.com

Analysis of Cyanamide (B42294) and Condensation Reactions in Pyridine Synthesis

Condensation reactions are fundamental to building the pyridine ring from acyclic precursors. baranlab.org The Hantzsch synthesis, for example, involves a series of condensations. The mechanism is believed to proceed through key intermediates like an enamine (from the reaction of a β-ketoester and ammonia) and an α,β-unsaturated carbonyl compound (from a Knoevenagel condensation of an aldehyde and another β-ketoester). organic-chemistry.orgyoutube.com The final ring-closing step is a condensation between these two intermediates. organic-chemistry.org

Cyanamides and other nitrile-containing compounds are also valuable precursors in pyridine synthesis. nih.gov The carbon-nitrogen triple bond of a cyanamide can participate in metal-catalyzed [2+2+2] cycloaddition reactions with alkynes to form substituted 2-aminopyridines. nih.gov In another approach, known as the Kröhnke synthesis, 1-cyanomethylpyridinium salts are used to generate 2-aminopyridines. baranlab.org The cyano group's unique reactivity, acting as a linchpin in cyclization reactions, provides a powerful tool for constructing the pyridine heterocycle. nih.govpatsnap.com

Functional Group Interconversions and Derivatization Studies of this compound

Once the core structure of this compound is assembled, its functional groups (chloro and methoxy) serve as handles for further chemical modification and the creation of new derivatives.

The chlorine atom at the 2-position is a particularly useful site for derivatization. Halopyridines are susceptible to nucleophilic substitution, especially at the 2- and 4-positions. researchgate.net This reaction is often substrate-dependent and may require harsh conditions, but it provides a direct route to introduce new functionalities. researchgate.net For example, 2-chloronicotinic acid has been shown to react with aqueous methylamine (B109427) under microwave irradiation to yield 2-(methylamino)nicotinic acid, demonstrating a classic nucleophilic displacement of the chloro group. researchgate.net

Another powerful strategy involves the initial conversion of the pyridine to its corresponding N-oxide. gcwgandhinagar.com The N-oxide can then be activated with an acylating agent, making it an ideal substrate for reaction with a wide range of nucleophiles. This offers a milder alternative to the direct nucleophilic substitution of halopyridines. researchgate.net The addition of Grignard reagents to pyridine N-oxides, for instance, can afford 2-substituted pyridines in good yields. organic-chemistry.org These interconversions are critical for building molecular diversity from a common scaffold like this compound.

Reactivity of Chloro Substituents in Nucleophilic Aromatic Substitution

The chloro group at the 2-position of the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr). This reactivity is fundamental to the construction of more complex molecules. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chloro group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored upon the expulsion of the chloride leaving group. acs.org

The position of the halogen significantly influences its lability. For halopyridines, the reactivity towards nucleophiles generally follows the order 2-position > 4-position >> 3-position, due to the ability of the ring nitrogen to stabilize the negative charge in the intermediate for attack at the ortho (2-) and para (4-) positions.

In studies of related N-methylpyridinium ions, the leaving group ability in SNAr reactions does not always follow the typical trend seen in activated aryl systems (F > Cl > Br > I). Instead, the mechanism can be more complex, sometimes involving a rate-determining deprotonation of the addition intermediate. researchgate.net In such cases, the reactivity order can be altered, with chloro, bromo, and iodo substituents showing similar reactivity. researchgate.net However, in many standard SNAr reactions on pyridine, the chloro group is an effective leaving group, readily displaced by a variety of nucleophiles such as amines, alkoxides, and thiolates.

| Leaving Group (L) at C-2 | Relative Reactivity Trend (Typical SNAr) | Mechanism Notes | Reference |

|---|---|---|---|

| F | Highest | The reaction proceeds via a Meisenheimer intermediate. The high electronegativity of fluorine stabilizes the intermediate and activates the ring toward attack. For pyridinium salts, the mechanism can shift to rate-determining deprotonation, altering the reactivity order. | researchgate.net |

| Cl | Intermediate | ||

| Br | Intermediate | ||

| I | Lowest |

Transformations Involving the Methoxy (B1213986) Group on the Pyridine Ring

The methoxy group at the 6-position is generally more stable than the chloro group at the 2-position. However, it can undergo specific transformations under certain conditions.

One notable reaction is its displacement by strong nucleophiles. For instance, methoxypyridines can be converted to aminopyridines in reactions with amines, facilitated by a sodium hydride-lithium iodide system. ntu.edu.sg This indicates that the C-O bond of the methoxy group can be cleaved and replaced, offering a route to different substitution patterns that might be inaccessible through direct SNAr on the corresponding chloropyridine.

Another potential transformation is ether cleavage or demethylation to yield the corresponding pyridone (hydroxypyridine). While this is a common reaction for aryl methyl ethers, it often requires harsh reagents like strong acids (HBr, HI) or Lewis acids (BBr₃). In complex molecules, metabolic pathways involving cytochrome P450 enzymes can also lead to oxidation and subsequent cleavage of such groups on a pyridine ring. nih.gov

| Transformation | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Displacement (Amination) | Amine, NaH, LiI in THF | 6-Aminopyridine derivative | ntu.edu.sg |

| Ether Cleavage (Demethylation) | Strong protic or Lewis acids (e.g., HBr, BBr₃) | 6-Pyridone derivative | General Reaction |

| Ring Cleavage | N-methoxypyridinium salts with amines | 5-aminopenta-2,4-dienaloxime ethers | nih.gov |

Reactivity of the Methyl Group for Further Derivatization

The methyl group at the 4-position (para to the ring nitrogen) exhibits its own distinct reactivity, primarily centered on the acidity of its protons. This acidity is enhanced by the electron-withdrawing nature of the pyridine ring.

Oxidation : The methyl group can be oxidized to a carboxylic acid group. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). acs.org Another method involves the use of a halogen (e.g., chlorine) in an aqueous solution under the influence of actinic radiation. google.com The resulting pyridine-4-carboxylic acid is a valuable synthetic intermediate.

Deprotonation and Alkylation : The protons of the methyl group can be abstracted by a strong base, such as butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA), to generate a carbanion. chemicalforums.com This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds (e.g., benzaldehyde), allowing for the extension of the carbon chain at the 4-position. chemicalforums.comvaia.com

Ammoxidation : A commercially significant reaction for 4-methylpyridine (B42270) (4-picoline) is ammoxidation, which involves reacting the compound with ammonia and oxygen over a catalyst to produce 4-cyanopyridine. wikipedia.org This nitrile can then be hydrolyzed to the carboxylic acid or used in other transformations.

| Reaction Type | Typical Reagents | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ | Pyridine-4-carboxylic acid | acs.org |

| Deprotonation/Alkylation | 1. BuLi or LDA 2. Electrophile (e.g., CH₃I) | 4-Ethylpyridine derivative | chemicalforums.com |

| Ammoxidation | NH₃, O₂, catalyst | 4-Cyanopyridine | wikipedia.org |

| Condensation | Benzaldehyde, base | 4-Styrylpyridine derivative | vaia.com |

Catalytic Approaches in the Synthesis of this compound and Analogues

Modern synthetic chemistry increasingly relies on catalytic methods to construct complex molecules efficiently and selectively. While the direct synthesis of this compound may involve classical methods, the synthesis of its analogues and related substituted pyridines heavily employs catalysis. researchgate.net

Transition-metal catalysis is particularly prominent. Palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are standard methods for functionalizing chloropyridines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at the position of the chloro substituent.

Furthermore, the development of novel catalysts, including magnetically recoverable nano-catalysts, has enabled the synthesis of diverse pyridine libraries through multi-component reactions. nih.gov These approaches often build the pyridine ring from simpler acyclic precursors in a single, highly efficient step. For instance, nano-Fe₃O₄ has been used as a catalyst in three-component reactions to synthesize 2,4,6-tri-arylpyridines. nih.gov Copper-catalyzed reactions have also been developed for the direct C-H functionalization of pyridine N-oxides, providing alternative routes to substituted pyridines. organic-chemistry.org

| Catalytic System | Reaction Type | Application/Product | Reference |

|---|---|---|---|

| Palladium or Nickel Complexes | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Functionalization of chloropyridines to form aryl-, alkyl-, or amino-pyridines. | General Knowledge |

| Magnetically Recoverable Nano-catalysts (e.g., Fe₃O₄@GOTfOH/Ag) | Multicomponent Reaction | Synthesis of 2,4,6-tri-arylpyridine derivatives. | nih.gov |

| Copper Catalysts | C-H Alkylation | Regioselective alkylation of pyridine N-oxides. | organic-chemistry.org |

| Manganese Catalysts | Cycloalkene Ring Expansion | Access to complex pyridine and isoquinoline (B145761) derivatives. | organic-chemistry.org |

Iii. Spectroscopic and Computational Elucidation of 2 Chloro 6 Methoxy 4 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Chloro-6-methoxy-4-methylpyridine

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift AnalysisSimilarly, a detailed ¹³C NMR spectral analysis, which would identify the chemical environments of the seven carbon atoms in the this compound molecule, is absent from the reviewed literature.

Further experimental research and computational studies are required to characterize the spectroscopic properties of this compound. Such work would be essential for its unambiguous identification, quality control, and for providing a foundational understanding of its molecular structure and behavior.

Advanced NMR Techniques for Structural Confirmation

Advanced Nuclear Magnetic Resonance (NMR) techniques are instrumental in confirming the precise molecular structure of heterocyclic compounds like this compound. ipb.pt Techniques such as 1H-1H and 1H-13C Correlation Spectroscopy (COSY) help in assigning proton and carbon resonances, respectively. ipb.pt For complex structures, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of atoms, which is crucial for establishing stereochemistry. ipb.pt While specific advanced NMR data for this compound is not extensively detailed in the provided results, the application of these techniques to similar pyridine (B92270) derivatives underscores their importance. ipb.pt For instance, in the structural elucidation of other heterocyclic compounds, vicinal coupling constants (J-values) in 1H NMR are critical for determining the relative stereochemistry of substituents. ipb.pt

Electronic Absorption and Emission Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of pyridine derivatives is characterized by distinct bands arising from π-π* and n-π* electronic transitions. researchgate.net In the case of 2-chloro-6-methoxypyridine (B123196), a related compound, the spectrum shows a π-π* transition (E2-band) and an n-π* transition (R-band). researchgate.net The π-π* transition generally behaves as expected with substitution and changes in solvent polarity. researchgate.net However, the n-π* transition in α-halogenated pyridines can exhibit unusual behavior. researchgate.net The presence of a halogen atom and an ortho/para-directing group with a strong inductive effect significantly influences the sp2 electrons of the nitrogen atom in the pyridine ring. researchgate.net This can lead to a red shift (a shift to longer wavelength) of the n-π* transition compared to that of unsubstituted pyridine. researchgate.net The UV-Vis spectrum of this compound is expected to show similar characteristics, with the precise wavelengths of absorption maxima being influenced by the specific substitution pattern.

Solvent Effects on Electronic Spectral Bands

The polarity of the solvent can have a marked effect on the electronic transitions of pyridine derivatives. researchgate.net For the π-π* transition (E2-band) in 2-chloro-6-methoxypyridine, an increase in solvent polarity typically leads to predictable shifts. researchgate.net However, the B-band (a characteristic band of the aromatic ring) in some substituted pyridines, influenced by the inductive effect of substituents, may not show the expected hyperchromic effect (an increase in absorption intensity) with increasing solvent polarity. researchgate.net This indicates a complex interplay between the solute molecule and the surrounding solvent molecules, affecting the energy levels of the electronic orbitals involved in the transitions.

Quantum Chemical Computations for this compound

Density Functional Theory (DFT) for Optimized Molecular Structures

Density Functional Theory (DFT) is a powerful computational method used to predict the optimized molecular geometry and other properties of molecules. For various pyridine derivatives, DFT calculations, often using the B3LYP or B3PW91 methods, have been shown to provide results that are in good agreement with experimental data from techniques like FTIR and FT-Raman spectroscopy. sigmaaldrich.cn These calculations can determine key structural parameters such as bond lengths and bond angles. The computed properties for this compound include a molecular weight of 157.60 g/mol . nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H8ClNO | nih.gov |

| Molecular Weight | 157.60 g/mol | nih.gov |

| XLogP3-AA | 2.5 | nih.gov |

| Exact Mass | 157.030 g/mol | nih.gov |

| Monoisotopic Mass | 157.030 g/mol | nih.gov |

Note: This table is interactive. You can sort and filter the data by clicking on the column headers.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

FMO theory is based on three main observations of molecular orbital interactions:

Occupied orbitals of different molecules repel each other. wikipedia.org

Positive charges of one molecule attract the negative charges of another. wikipedia.org

The occupied orbitals of one molecule and the unoccupied orbitals of the other (especially the HOMO and LUMO) interact, causing attraction. wikipedia.org

Iv. Advanced Reactivity Studies and Mechanistic Insights of 2 Chloro 6 Methoxy 4 Methylpyridine

Substitution Reactions on the Pyridine (B92270) Core of 2-Chloro-6-methoxy-4-methylpyridine

The pyridine core of this compound is susceptible to various substitution reactions, primarily involving the displacement of the chlorine atom at the C2 position. This reactivity is a cornerstone of its utility in synthetic chemistry.

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic displacement. In halogen displacement reactions, a more reactive halogen can substitute a less reactive one from a compound. savemyexams.com The reactivity of halogens in such displacement reactions typically follows the trend I > Br > Cl > F. This principle suggests that the chlorine atom in this compound can be replaced by bromine or iodine under appropriate reaction conditions using a suitable halogen source.

Studies on analogous compounds, such as 2-bromo-6-chloro-4-methylpyridine (B114955), have shown that the bromine atom is preferentially substituted over the chlorine atom due to its lower bond dissociation energy, indicating that the C-Cl bond is relatively stable but can be cleaved under more forcing conditions. The displacement of the chloro group is a key step in the functionalization of the pyridine ring, allowing for the introduction of other functionalities.

Table 1: Halogen Displacement Reactivity

| Reactant | Expected Product | Reaction Conditions |

|---|---|---|

| This compound + NaI | 2-Iodo-6-methoxy-4-methylpyridine | Finkelstein reaction conditions |

The activated C2 position readily undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles, including alkoxides and amines.

Alkoxylation: The methoxy (B1213986) group already present on the ring can be indicative of the compound's stability towards certain alkoxides. However, the chlorine atom can be displaced by other alkoxy groups, leading to the formation of new ethers. This transformation is valuable for modifying the electronic and steric properties of the molecule.

Amination: The reaction with amines or ammonia (B1221849) is a common transformation for 2-chloropyridines. For instance, related compounds like 2-bromo-6-chloro-4-methylpyridine have been shown to react with aqueous ammonia at elevated temperatures to yield the corresponding 2-amino derivative. Similarly, this compound is expected to react with a range of primary and secondary amines to afford 2-amino-6-methoxy-4-methylpyridine derivatives. These reactions are fundamental in the synthesis of biologically active compounds.

Table 2: Representative Alkoxylation and Amination Reactions

| Nucleophile | Product | Significance |

|---|---|---|

| Sodium Ethoxide | 2-Ethoxy-6-methoxy-4-methylpyridine | Ether synthesis |

| Ammonia | 2-Amino-6-methoxy-4-methylpyridine | Precursor for further functionalization |

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom in this compound makes it a suitable substrate for such reactions. Although the reactivity of aryl chlorides is generally lower than that of bromides or iodides, advancements in catalyst design have enabled efficient coupling of these substrates.

Related compounds like 2-Chloro-4-methylpyridine (B103993) have been successfully employed in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl structures. sigmaaldrich.com Furthermore, the utility of the chloro-methylpyridine framework is highlighted by the use of derivatives like 2-Chloro-6-methylpyridine-4-boronic acid, pinacol (B44631) ester in cross-coupling reactions. nih.gov This indicates that this compound can participate in various cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination, to introduce aryl, vinyl, or amino groups at the C2 position.

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Expected Product | Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | 2-Aryl-6-methoxy-4-methylpyridine | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base |

| Heck Coupling | Alkene | 2-Vinyl-6-methoxy-4-methylpyridine | Palladium catalyst (e.g., Pd(OAc)₂) and a base |

Electrophilic and Nucleophilic Attack Propensities on the Pyridine Ring

The electronic nature of the pyridine ring, combined with the effects of its substituents, determines its susceptibility to electrophilic and nucleophilic attack.

Nucleophilic Attack: The pyridine ring is inherently electron-deficient, making it prone to nucleophilic attack, especially at the α (C2, C6) and γ (C4) positions. The presence of the electron-withdrawing chlorine atom at the C2 position further activates this site for nucleophilic aromatic substitution, as discussed in the substitution reactions section.

Electrophilic Attack: Conversely, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, requiring harsh reaction conditions. The substituents on this compound have competing effects on the regioselectivity of such an attack. The methoxy group at C6 and the methyl group at C4 are electron-donating and would direct incoming electrophiles to the positions ortho and para to them. The chlorine atom at C2 is deactivating. The net effect of these groups would influence the position of any potential electrophilic substitution, although such reactions are generally less favored compared to nucleophilic substitutions on this scaffold.

V. Research Applications and Biological Relevance of 2 Chloro 6 Methoxy 4 Methylpyridine and Analogues

Pharmaceutical Research Applications of Pyridine (B92270) Derivatives

The inherent chemical reactivity and structural features of pyridine derivatives make them valuable building blocks in the synthesis of novel pharmaceutical agents. Researchers have extensively utilized compounds like 2-Chloro-6-methoxy-4-methylpyridine as starting materials or key intermediates to construct more complex molecules with desired therapeutic properties.

Chlorinated pyridine and pyrimidine (B1678525) derivatives are crucial intermediates in the synthesis of a variety of drugs. The chloro group at the 2-position of the pyridine ring is a key functional group that allows for nucleophilic substitution reactions, enabling the introduction of various pharmacophores. For instance, a related compound, 2-methyl-4,6-dichloropyrimidine, serves as a raw material in the synthesis of Dasatinib, a kinase inhibitor used in the treatment of certain types of cancer. google.com In this synthesis, the chlorine atoms are sequentially displaced by amines to build the final drug molecule. google.com Similarly, this compound can be envisioned as a valuable intermediate where the chloro group can be substituted to create a library of new compounds for drug discovery. The methoxy (B1213986) and methyl groups also offer sites for modification to fine-tune the pharmacological profile of the resulting molecules.

Another example of a similar chlorinated heterocyclic intermediate is ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, which is prepared by reacting ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate with a chlorinating agent. google.com This intermediate then reacts with an amine to form more complex pharmaceutical building blocks. google.com The reactivity of the chloro group in these pyridine and pyrimidine systems is a central theme in their application as intermediates in drug design.

The pyridine nucleus is a common feature in many biologically active compounds. Research into derivatives of this compound has revealed a range of potential therapeutic applications. For example, a series of 2-methoxy-6-{4'-[(4'''-chlorophenyl)(phenyl)methylamino]phenyl}-4-aryl nicotinonitriles, which share the 2-methoxy-pyridine core, have been synthesized and evaluated for their antimicrobial activity. researchgate.net These compounds showed moderate to good activity against various Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

In another study, a urea (B33335) derivative containing a 4-methoxy-6-chloro-pyrimidine moiety, (R)-N′-[2-(4-methoxy-6-chloro)-pyrimidinyl]-N-[3-methyl-2-(4-chlorophenyl)butyryl]-urea, was synthesized and its biological activities were investigated. researchgate.net The exploration of such derivatives highlights the potential of this chemical class to yield compounds with significant biological effects, paving the way for the development of new therapeutic agents.

The following table summarizes the observed biological activities of some pyridine and pyrimidine derivatives related to this compound.

| Compound Class | Biological Activity | Reference |

| 2-Methoxy-6-{4'-[(4'''-chlorophenyl)(phenyl)methylamino]phenyl}-4-aryl nicotinonitriles | Antimicrobial (antibacterial and antifungal) | researchgate.net |

| (R)-N′-[2-(4-methoxy-6-chloro)-pyrimidinyl]-N-[3-methyl-2-(4-chlorophenyl)butyryl]-urea | Biological activities investigated | researchgate.net |

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method is instrumental in understanding the mechanism of action of potential drugs and in designing new, more potent inhibitors. A study on methyl 2-chloro-6-methyl pyridine-4-carboxylate (MCMP), an analogue of this compound, employed molecular docking to investigate its potential as an inhibitor for irritable bowel syndrome (IBS). nih.gov The study suggested that the MCMP molecule could be a promising candidate for drug design targeting IBS. nih.gov

In a different therapeutic area, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were designed and synthesized as potential anti-cancer agents. nih.gov Molecular docking analyses of these compounds against various cancer-related protein targets, including those in myeloma, leukemia, and NK-cell lymphoma, confirmed their potential to bind to the active sites of these proteins. nih.gov These computational studies provide a rational basis for the observed biological activities and guide the further optimization of these pyridine derivatives as therapeutic leads.

The table below presents findings from molecular docking studies on pyridine derivatives.

| Compound | Target Protein/Disease | Key Findings | Reference |

| Methyl 2-chloro-6-methyl pyridine-4-carboxylate (MCMP) | Irritable Bowel Syndrome (IBS) | Identified as a potential inhibitor for IBS treatment through molecular docking analysis. | nih.gov |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Cancer (Myeloma, Leukemia, NKTL) | Docking studies confirmed binding to target proteins 6FS1, 6FSO, 6TJU, 5N21, and 1OLL. | nih.gov |

In addition to predicting binding affinity, computational methods are used to assess the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of new chemical entities. These in silico predictions help to prioritize compounds for further development and reduce the likelihood of late-stage failures. A study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones included a computational ADMET analysis, which confirmed the essential physicochemical and pharmacokinetic characteristics of these compounds as potential drug candidates. nih.gov

The physicochemical properties of this compound itself have been computed and are available in public databases. These properties provide an initial assessment of its potential as a drug-like molecule.

The following interactive table displays some of the computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 157.60 g/mol | nih.gov |

| XLogP3-AA (LogP) | 2.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | chemscene.com |

| Hydrogen Bond Acceptor Count | 2 | chemscene.com |

| Rotatable Bond Count | 1 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 22.1 Ų | nih.gov |

These in silico assessments are critical in modern drug discovery, allowing for the efficient design and selection of pyridine derivatives with favorable drug-like properties.

Agrochemical Research Applications of Pyridine Derivatives

The pyridine ring is a key structural motif in a multitude of agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution patterns on the pyridine ring are crucial for their biological activity and selectivity.

Pyridine derivatives are fundamental building blocks in the synthesis of a wide range of pesticides. While direct examples of this compound being used as an intermediate in pesticide synthesis were not prominently found in the searched literature, the general importance of chlorinated and methoxylated pyridines in this field is well-established. For instance, 2-chloro-4-methylpyridine (B103993) is known to react with 3,5-bis(trifluoromethyl)phenylboronic acid in a palladium-catalyzed cross-coupling reaction, a common strategy for building more complex agrochemical structures. sigmaaldrich.com

The presence of a reactive chloro group and a methoxy group in this compound makes it a potentially valuable intermediate for the synthesis of novel pesticides. The chloro group can be displaced by various nucleophiles to introduce different functionalities, while the methoxy group can influence the compound's solubility, stability, and biological activity. The development of new and more effective pesticides is an ongoing process, and versatile intermediates like this compound and its analogues are likely to play a significant role in these efforts.

Development of Herbicidal and Fungicidal Agents

While direct studies on the biocidal activity of this compound are not extensively documented, the broader family of substituted pyridine derivatives has shown considerable promise in the development of new herbicidal and fungicidal agents. The structural features of this compound—a chlorinated pyridine ring with methoxy and methyl substitutions—are representative of scaffolds investigated for agrochemical purposes.

Research into pyridine-containing compounds has led to the discovery of potent herbicides. For instance, a series of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives were synthesized and found to effectively control various weeds, including velvet leaf, youth-and-old age, barnyard grass, and foxtail, at low application rates. bldpharm.com In field tests, one such compound, II7, demonstrated control over dayflower and nightshade comparable to the commercial herbicide bentazon and showed better efficacy against arrowhead than oxyfluorfen, while maintaining safety for rice crops. bldpharm.com Other studies have focused on 3-(pyridin-2-yl)phenylamino derivatives as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a known mode of action for herbicides. researchgate.netnih.gov Several of these compounds exhibited superior post-emergence herbicidal activity against both broadleaf and grass weeds when compared to the commercial herbicide acifluorfen. nih.gov Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to pyridines, have shown good herbicidal activity, particularly against the monocot weed bentgrass. sigmaaldrich.com

The pyridine scaffold is also a cornerstone in the search for novel fungicides. Quaternary pyridinium (B92312) salts, which can be synthesized from pyridine derivatives, have demonstrated potential as sustainable antifungal agents against pathogens like Fusarium culmorum. chemicalbook.com Studies on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have revealed significant antifungal activity against both human and plant fungal pathogens, including Candida albicans and Aspergillus niger. sigmaaldrich.com Specifically, compounds with a phenyl group at the para position of the benzoyl moiety were found to be the most active. sigmaaldrich.com Additionally, research on 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols has shown these pyridine derivatives to possess high fungal toxicity. nih.gov The inherent biological activity of pyridine derivatives, such as picolinic acid, which exhibits antibacterial and antifungal properties, further underscores the potential of this class of compounds in developing new crop protection agents. nih.gov

Table 1: Examples of Herbicidal and Fungicidal Activity in Pyridine Analogues

| Compound Class | Target Weed/Fungus | Key Findings | Reference |

| 3-(Pyridin-2-yl)benzenesulfonamides | Velvet leaf, barnyard grass, foxtail | Effective control at 37.5 g/ha active substance. | bldpharm.com |

| 3-(Pyridin-2-yl)phenylamino derivatives | Broadleaf and monocotyledon weeds | Superior activity compared to commercial acifluorfen; act as PPO inhibitors. | nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass (monocot) | Good activity against monocots, but low activity against dicots (lettuce). | sigmaaldrich.com |

| Quaternary pyridinium salts | Fusarium culmorum | Showed dual antifungal and growth-promoting potential in wheat. | chemicalbook.com |

| Hybrid bis-(imidazole)-pyridine derivatives | Candida albicans, Aspergillus niger | Strong, selective antifungal activity observed. | sigmaaldrich.com |

| 2-(4-chlorophenoxy)-1-(3-pyridyl)ethanols | Various fungi | Compounds demonstrated high fungal toxicity. | nih.gov |

Applications in Advanced Organic Synthesis as Building Blocks

This compound and its isomers are valuable building blocks in organic synthesis, primarily due to the reactivity of the substituted pyridine ring. The presence of a chloro group provides a reactive site for cross-coupling reactions, a powerful tool for constructing complex molecular architectures. bldpharm.com

One of the most significant applications of chloropyridine derivatives is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netlibretexts.org This reaction is fundamental in modern chemistry for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net The reaction typically involves an organoboron compound (like a phenylboronic acid) and a halide (like the chloro-group on the pyridine ring) which couple in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.org

For example, an analogue, 2-chloro-4-methylpyridine, is a crucial intermediate in a simplified, high-yield synthesis of Lafutidine, an anti-ulcer drug. google.com It also reacts with 3,5-bis(trifluoromethyl)phenylboronic acid in a palladium-catalyzed cross-coupling reaction to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine. sigmaaldrich.com Similarly, the related compound 2-chloro-6-methoxypyridine (B123196) is used in Suzuki-Miyaura cross-coupling reactions to create aryl-heteroaryl linkages, which are vital for building pharmaceutically relevant molecules. researchgate.net

The regioselectivity of these reactions can be finely tuned. Studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that the order of substitution in Suzuki-Miyaura reactions can be controlled, and that the presence of a methoxy group on the coupling partner can influence the selectivity of the reaction, possibly through chelation with the metal catalyst. nih.gov This highlights the nuanced role that substituents like the methoxy and methyl groups in this compound can play in directing synthetic outcomes.

The utility of chloropyridines as synthetic scaffolds is further demonstrated by their use in the solid-phase synthesis of pyridine-based libraries, providing access to a wide range of new compounds for screening and development. researchgate.net The versatility of these building blocks makes them indispensable for medicinal chemists and researchers developing new drugs and functional materials. researchgate.netmdpi.com

Table 2: Key Cross-Coupling Reactions Involving Chloropyridine Analogues

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Significance | Reference |

| 2-Chloro-4-methylpyridine | 3,5-bis(trifluoromethyl)phenylboronic acid | Substituted biaryl pyridine | Palladium-catalyzed cross-coupling | Forms C-C bond for complex molecule synthesis. | sigmaaldrich.com |

| 2-Chloro-6-methoxypyridine | Aryl boronic acids | Arylated pyridine derivatives | Suzuki-Miyaura cross-coupling | Builds aryl-heteroaryl linkages for pharmaceuticals and agrochemicals. | researchgate.net |

| 3,5-Dibromo-2,6-dimethylpyridine | Phenylboronic acids | 3,5-Diarylsubstituted pyridines | Suzuki cross-coupling | Synthesis of forensically relevant amphetamine by-products. | thieme-connect.com |

| 2-Chloro-4-methylpyridine | (Intermediate steps) | 2-Chloro-4-(piperidinylmethyl)pyridine | Multi-step synthesis | Key intermediate for the drug Lafutidine. | google.com |

Vi. Environmental Behavior and Degradation Pathways of Pyridine Compounds in Research Contexts

Environmental Fate and Transport Studies of Pyridine (B92270) Derivatives

The movement and distribution of pyridine derivatives in the environment are dictated by properties such as water solubility, volatility, and sorption to soil and sediment. Pyridine itself is highly soluble in water, which suggests a potential for leaching into groundwater. asm.org However, the substituents on the ring significantly alter these properties.

The transport of a substituted pyridine like 2-Chloro-6-methoxy-4-methylpyridine in soil is influenced by its affinity for soil organic matter and clay particles, a property often estimated by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). The presence of a chlorine atom and a methyl group generally increases the compound's hydrophobicity (tendency to repel water) and its log Kow value, leading to stronger sorption to soil and reduced mobility. For instance, the log Kow for 2-chloropyridine (B119429) is approximately 1.22, indicating moderate potential for sorption. nih.gov Conversely, the methoxy (B1213986) group can have a more complex influence on polarity and water solubility. nih.govnih.gov

Table 1: Predicted Influence of Substituents on the Environmental Transport of this compound

| Substituent | Position | General Effect on Polarity | Predicted Impact on Soil Sorption (Koc) | Predicted Impact on Mobility in Water |

| Chloro- | C-2 | Decreases | Increases | Decreases |

| Methoxy- | C-6 | Increases (relative to alkyl) | May decrease slightly | May increase slightly |

| Methyl- | C-4 | Decreases | Increases | Decreases |

This table is based on general chemical principles and data from related compounds, as direct studies on this compound are unavailable.

Abiotic Degradation Mechanisms of Chlorinated and Methoxylated Pyridines

Abiotic degradation involves non-biological processes, primarily photolysis (degradation by light) and hydrolysis (reaction with water), that can break down chemical compounds in the environment. tandfonline.comresearchgate.net The pyridine ring itself is relatively stable, but its substituents can make it more susceptible to these degradation mechanisms. researchgate.net

Photolysis: Photochemical transformation is a significant degradation pathway for many pyridine derivatives. tandfonline.comresearchgate.net Research on 2-chloropyridine demonstrates that it undergoes photodegradation in aqueous solutions. This process can lead to the formation of various intermediate products, including the oxidation of the ring to form 6-chloro-2-pyridinecarboxylic acid and ring-opening products like 1H-pyrrole-2-carboxaldehyde. nih.gov It is plausible that this compound would undergo similar photochemical reactions, potentially initiated by the absorption of UV radiation from sunlight, leading to dechlorination or transformation of the side chains.

Hydrolysis: The methoxy group (-OCH3) on the pyridine ring could potentially undergo hydrolysis to yield a hydroxyl group (-OH), transforming the parent compound into 2-chloro-6-hydroxy-4-methylpyridine. researchgate.netrsc.org While this reaction is known for other chemical classes, its rate and significance for methoxylated pyridines in typical environmental conditions (neutral pH, ambient temperature) require specific investigation. The chlorine atom is generally stable to hydrolysis under normal environmental conditions.

Other Abiotic Processes: In anoxic (oxygen-free) environments, reductive dechlorination can be an important abiotic process for chlorinated compounds, often mediated by iron-bearing minerals like pyrite. nih.gov This process could potentially remove the chlorine atom from the pyridine ring.

Biotic Degradation Pathways of Pyridine Compounds by Microorganisms

Microbial degradation is a primary pathway for the breakdown of many organic pollutants. tandfonline.comresearchgate.net Numerous bacteria, such as species of Pseudomonas, Arthrobacter, Paracoccus, and Gordonia, are known to degrade pyridine and its derivatives, often using them as a source of carbon and nitrogen. asm.orgnih.govnih.govnih.gov The biodegradability of pyridine compounds is highly dependent on the nature and position of their substituents, with halogenated pyridines generally showing greater resistance to microbial attack than other forms. nih.govnih.gov

For a multi-substituted compound like this compound, microbial degradation would likely proceed via one or more initial enzymatic attacks:

Dehalogenation: The carbon-chlorine bond can be cleaved by microbial enzymes called dehalogenases. nih.gov This can occur oxidatively, where oxygen is incorporated, or reductively, where the chlorine is replaced by a hydrogen atom. Reductive dechlorination is more common under anaerobic conditions. nih.govnih.govresearchgate.net Successful dehalogenation would produce a less toxic and more readily degradable methoxy-methyl-pyridine intermediate.

O-Demethylation: The methoxy group can be cleaved by ether-cleaving enzymes (O-demethylases) to form a hydroxypyridine (specifically, 2-chloro-6-hydroxy-4-methylpyridine). This is a common initial step in the metabolism of methoxylated aromatic compounds. The resulting hydroxypyridine intermediates are often more susceptible to subsequent ring cleavage than their methoxylated counterparts. tandfonline.comnih.gov

Oxidation of the Methyl Group: The methyl group is susceptible to oxidation by monooxygenase enzymes, which would convert it sequentially to an alcohol (-CH2OH), an aldehyde (-CHO), and finally a carboxylic acid (-COOH). This would result in the formation of 2-chloro-6-methoxypyridine-4-carboxylic acid. Pyridinecarboxylic acids are typically more biodegradable than pyridine itself. nih.gov

Ring Hydroxylation/Cleavage: The pyridine ring can be attacked directly by monooxygenase or dioxygenase enzymes. nih.govnih.gov This enzymatic action introduces hydroxyl groups onto the ring, destabilizing it and leading to cleavage and subsequent mineralization into simpler molecules like ammonia (B1221849) and succinic acid. asm.orgnih.govnih.gov

Analysis of Metabolite Formation and Persistence in Environmental Systems

The degradation of this compound, whether abiotic or biotic, would result in the formation of various intermediate metabolites. The identity and persistence of these metabolites are crucial for a complete environmental assessment.

Based on the degradation pathways of related compounds, several initial metabolites can be predicted. The photodegradation of 2-chloropyridine is known to produce metabolites such as 6-chloro-2-pyridinecarboxylic acid and 1H-pyrrole-2-carboxaldehyde, some of which have been shown to be genotoxic. nih.gov Microbial metabolism of 2-chloropyridine can yield 2-chloropyridine N-oxide. nih.gov

The persistence of these metabolites varies. Chlorinated intermediates are likely to be more persistent than their non-chlorinated counterparts. nih.gov In contrast, the formation of hydroxylated or carboxylated pyridines generally represents a detoxification step, as these compounds are typically degraded more rapidly by microorganisms. tandfonline.comnih.gov The ultimate biotic degradation pathway for many simple pyridines leads to ring cleavage and the formation of aliphatic compounds like succinic acid, which can then enter central metabolic cycles. asm.orgnih.gov

Table 2: Plausible Initial Metabolites of this compound and Their Anticipated Persistence

| Degradation Process | Initial Attack Site | Plausible Metabolite | Anticipated Environmental Persistence |

| Biotic (O-Demethylation) | Methoxy group | 2-Chloro-6-hydroxy-4-methylpyridine | Low to Moderate (Hydroxypyridines are generally degradable) |

| Biotic/Abiotic (Dechlorination) | Chloro group | 6-Methoxy-4-methylpyridine | Moderate |

| Biotic (Methyl Oxidation) | Methyl group | 2-Chloro-6-methoxypyridine-4-carboxylic acid | Low (Carboxylated pyridines are generally degradable) |

| Biotic (N-Oxidation) | Ring Nitrogen | This compound-N-oxide | Moderate to High |

| Abiotic (Photolysis) | Ring/Substituents | Chlorinated carboxylic acids, ring-opened products | Variable; some intermediates can be persistent and toxic |

This table presents hypothesized metabolites based on known degradation pathways of related pyridine structures. The actual metabolites and their persistence would require empirical study.

Vii. Safety Protocols and Risk Management in Research Contexts for 2 Chloro 6 Methoxy 4 Methylpyridine

Hazard Identification and Classification in Laboratory Settings

In a laboratory setting, 2-Chloro-6-methoxy-4-methylpyridine is classified as a hazardous substance. lgcstandards.com It is crucial for researchers to be aware of its specific hazard classifications to handle it appropriately. The primary hazards associated with this compound include being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation. lgcstandards.comjubilantingrevia.com

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards. For this compound, the GHS classification includes Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), and Specific Target Organ Toxicity — Single Exposure (Category 3), targeting the respiratory system. lgcstandards.comechemi.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The corresponding GHS pictograms and signal words must be clearly displayed on all containers and in areas where the compound is used.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Data sourced from multiple safety data sheets. lgcstandards.comjubilantingrevia.comechemi.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The signal word associated with these classifications is "Warning". echemi.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Precautionary statements further detail the necessary preventive measures, response actions, storage guidelines, and disposal considerations. jubilantingrevia.com

Safe Handling Procedures and Personal Protective Equipment in Research

To mitigate the risks identified, researchers must adhere to strict safe handling procedures and utilize appropriate personal protective equipment (PPE).

Safe Handling Procedures:

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors. jubilantingrevia.comfishersci.com

Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. jubilantingrevia.com Hands should be washed thoroughly with soap and water after handling and before leaving the laboratory. jubilantingrevia.comfishersci.com

Avoiding Contact: Avoid direct contact with the skin, eyes, and clothing. jubilantingrevia.com Avoid breathing dust, fumes, gas, mist, or vapors. jubilantingrevia.com

Spill Management: In the event of a spill, the area should be evacuated. The spill should be contained and cleaned up using inert absorbent material, and all sources of ignition should be removed. jubilantingrevia.com

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential for the safe handling of this compound.

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact. jubilantingrevia.comfishersci.com

Hand Protection: Wear appropriate chemical-resistant gloves. jubilantingrevia.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure. jubilantingrevia.comfishersci.com In case of potential for significant exposure, additional protective gear may be necessary.

Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors should be used. fishersci.com

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification |

|---|---|

| Eye/Face Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133) |

| Hand Protection | Chemical-resistant gloves (e.g., Type ABEK (EN14387) respirator filter) |

| Body Protection | Lab coat, protective clothing |

| Respiratory Protection | NIOSH/MSHA-approved respirator with organic vapor cartridge |

Data compiled from various safety guidelines. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comfishersci.comfishersci.com

Emergency Response and First-Aid Protocols for Chemical Exposures

In the event of accidental exposure to this compound, immediate and appropriate first-aid measures are critical.

Inhalation: If inhaled, the individual should be moved to fresh air immediately. jubilantingrevia.comechemi.comechemi.com If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention. echemi.comechemi.com

Skin Contact: In case of skin contact, immediately remove all contaminated clothing. jubilantingrevia.comechemi.comechemi.com Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. jubilantingrevia.comechemi.comechemi.com If skin irritation persists, seek medical advice. jubilantingrevia.com

Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. jubilantingrevia.comfishersci.comechemi.com Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. jubilantingrevia.comfishersci.comechemi.com Seek immediate medical attention. jubilantingrevia.com

Ingestion: If swallowed, rinse the mouth with water. fishersci.comechemi.com Call a poison control center or doctor immediately for treatment advice. jubilantingrevia.com Do not induce vomiting unless instructed to do so by medical personnel.

It is imperative that eyewash stations and safety showers are readily accessible in the laboratory. fishersci.comfishersci.com All laboratory personnel should be trained in these emergency procedures.

Storage Conditions and Incompatibilities for Research Samples

Proper storage of this compound is essential to maintain its stability and prevent hazardous reactions.

Storage Conditions:

Store in a cool, dry, and well-ventilated place. jubilantingrevia.comfishersci.comfishersci.com

Keep the container tightly closed to prevent contamination and evaporation. jubilantingrevia.comfishersci.comechemi.com

Store away from sources of heat, sparks, and open flames. fishersci.comfishersci.com

The storage area should be locked to restrict access to authorized personnel only. jubilantingrevia.comechemi.comechemi.com

Incompatible Materials: This compound should be stored separately from incompatible materials to avoid dangerous chemical reactions. Known incompatibilities include:

Strong oxidizing agents lgcstandards.comfishersci.com

Acids fishersci.com

Acid anhydrides fishersci.com

Acid chlorides fishersci.com

Bases fishersci.com

Amines fishersci.com

Reducing agents fishersci.com

Environmentally Responsible Disposal of Chemical Waste in Research

The disposal of this compound and its containers must be handled in an environmentally responsible manner, adhering to all federal, state, and local regulations. aksci.com

Waste Disposal Procedures:

Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container for hazardous waste. echemi.com It should not be disposed of down the drain or in regular trash. fishersci.comchemicalbook.com Disposal should be carried out through a licensed chemical waste disposal company. fishersci.comfishersci.comfishersci.com One recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber. jubilantingrevia.com

Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, as well as contaminated personal protective equipment, should also be treated as hazardous waste and disposed of accordingly. jubilantingrevia.com

Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste. jubilantingrevia.com They should be disposed of in the same manner as the chemical itself. aksci.com

Researchers must be familiar with their institution's specific waste disposal protocols and ensure full compliance. Discharging this chemical into the environment must be avoided. echemi.com

Q & A

Q. What established synthetic routes exist for 2-Chloro-6-methoxy-4-methylpyridine, and how can reaction conditions be optimized for yield?

The synthesis of this compound typically involves nucleophilic substitution or functionalization of pyridine precursors. For example, chloro-methylpyridine derivatives can undergo methoxylation under controlled conditions using sodium methoxide in anhydrous methanol at 60–80°C. Optimization requires inert atmospheres (e.g., nitrogen) to prevent hydrolysis of intermediates and precise stoichiometric ratios (1:1.2 for nucleophile:substrate) to minimize side reactions. Reaction progress can be monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H NMR (CDCl₃, 400 MHz) identifies methoxy (~δ 3.8 ppm) and methyl groups (~δ 2.5 ppm), while C NMR confirms the pyridine ring carbons and substituents.

- IR Spectroscopy : Stretching frequencies for C-Cl (~550–650 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) are diagnostic. DFT-calculated vibrational modes (e.g., B3-LYP/6-31G(d)) improve peak assignments .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]⁺) at m/z 171.624 (calculated), with fragmentation patterns confirming the chloromethyl and methoxy groups .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile steps.

- Waste Disposal : Halogenated waste must be segregated and treated via incineration or specialized chemical disposal services.

- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT methods like B3-LYP (combining exact exchange and gradient-corrected functionals) accurately model electronic properties. Key steps:

Geometry Optimization : Use 6-31G(d) basis sets to minimize energy.

Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For this compound, the methoxy group lowers LUMO energy, enhancing electrophilicity at the C-2 position.

Reactivity Descriptors : Global electrophilicity index (ω) and local Fukui functions predict regioselectivity in substitution reactions .

Q. How can researchers resolve contradictions in reported reaction yields when using different nucleophiles with this compound?

Yield discrepancies often arise from steric/electronic effects of nucleophiles or solvent polarity. For example:

- Steric Hindrance : Bulky nucleophiles (e.g., tert-butoxide) show lower yields due to restricted access to the C-2 position.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity of small nucleophiles (e.g., methoxide) by stabilizing transition states.

- Kinetic vs. Thermodynamic Control : High-temperature conditions favor thermodynamic products (e.g., para-substitution in aryl nucleophiles), while low temperatures favor kinetic pathways. Validate via time-resolved NMR or HPLC .

Q. What crystallographic methods determine the solid-state structure of this compound?

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for refinement, with Mo-Kα radiation (λ = 0.71073 Å) and Olex2 for structure solution.

- Key Parameters : Analyze bond lengths (C-Cl: ~1.73 Å, C-O: ~1.43 Å) and torsion angles to confirm substituent orientation. Compare with analogous pyridine derivatives (e.g., 4-chlorophenyl analogs) to identify packing interactions .

Q. Notes

- Avoid commercial suppliers (e.g., Sigma-Aldrich in ) due to data reliability concerns.

- Computational and experimental data should be cross-validated to address contradictions (e.g., IR frequencies vs. DFT predictions).

- Structural analogs () provide benchmarks for reactivity and spectroscopic comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.